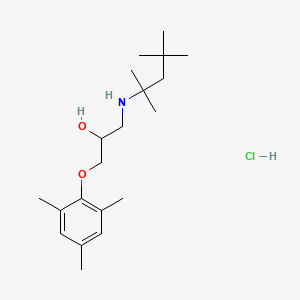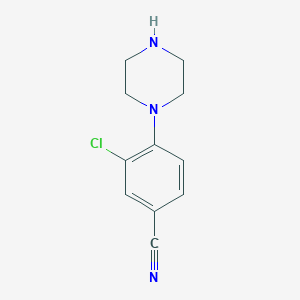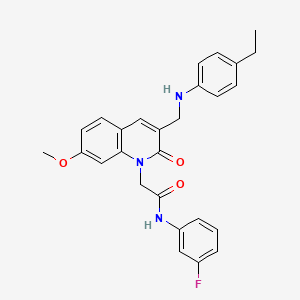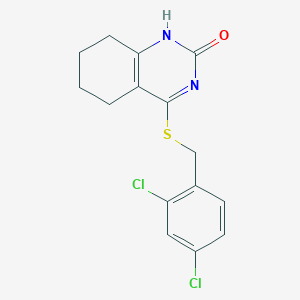
4-((2,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a chemical compound with potential applications in scientific research. It is a tetrahydroquinazoline derivative that has been synthesized and studied for its biological activity.
科学的研究の応用
Antimicrobial and Anticonvulsant Activities
A study on novel thioxoquinazolinone derivatives, closely related to the chemical structure , demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some derivatives exhibited potent anticonvulsant activity, showcasing their potential in treating microbial infections and seizures (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anticancer Properties
Continued research into quinazoline derivatives has led to the identification of compounds with potent apoptosis-inducing capabilities, suggesting a promising avenue for anticancer drug development. These compounds have shown efficacy in various cancer models, including breast cancer, and possess excellent blood-brain barrier penetration, highlighting their potential as therapeutic agents (Sirisoma et al., 2009).
Synthesis and Characterization for Antibacterial Applications
Research into tetrahydroquinazoline derivatives has produced compounds with significant antimicrobial activity. Through synthesis and characterization, these compounds have been evaluated for antibacterial effects against various bacterial strains, indicating their potential as antibacterial agents (Bhatt et al., 2015).
Antitumor Agents
Another study focused on the synthesis of substituted mercapto-phenethylquinazolines, revealing their in vitro antitumor activity against a range of cancer cell lines. This research indicates the potential of such compounds to serve as templates for developing more potent and selective antitumor agents (Alanazi et al., 2013).
作用機序
Target of Action
It is structurally related to 2,4-dichlorobenzyl alcohol , which is known to act as a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
Based on its structural similarity to 2,4-dichlorobenzyl alcohol, it may also exhibit antiseptic properties . Antiseptics work by disrupting the cell membranes of bacteria and viruses, inhibiting their growth and replication.
特性
IUPAC Name |
4-[(2,4-dichlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c16-10-6-5-9(12(17)7-10)8-21-14-11-3-1-2-4-13(11)18-15(20)19-14/h5-7H,1-4,8H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADAMWGTRIUAJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2412357.png)
![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2412359.png)
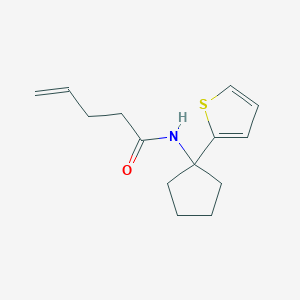


![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2412370.png)


